Onx 0912;PR-047

Beschreibung

Introduction to Proteasome Inhibition in Oncotherapeutic Strategies

Evolution of Proteasome Inhibitors in Hematologic Malignancies

The development of proteasome inhibitors began with the discovery of bortezomib, a first-in-class dipeptide boronic acid that reversibly inhibits the chymotrypsin-like (CT-L) activity of the 20S proteasome. By blocking the degradation of regulatory proteins such as nuclear factor-kappa B (NF-κB) inhibitors, bortezomib promotes apoptosis in malignant plasma cells. Clinical trials demonstrated its efficacy in relapsed and refractory multiple myeloma, leading to FDA approval in 2003. However, dose-limiting toxicities and the emergence of resistance necessitated the development of second-generation agents.

Carfilzomib, an irreversible epoxyketone inhibitor, addressed these limitations by selectively targeting the CT-L activity of the proteasome with reduced off-target effects. Its covalent binding mechanism minimized resistance and improved tolerability, culminating in accelerated FDA approval in 2012 for advanced multiple myeloma. Despite these advances, the requirement for intravenous administration remained a practical constraint. This gap motivated the pursuit of orally bioavailable alternatives, culminating in oprozomib (ONX 0912; PR-047).

Structural and Functional Advancements in Second-Generation Inhibitors

Oprozomib shares structural homology with carfilzomib as an epoxyketone derivative but incorporates modifications that enhance oral absorption. Unlike bortezomib, which reversibly binds the β5 subunit, oprozomib forms irreversible adducts with both the constitutive proteasome (PSMB5) and the immunoproteasome subunit low molecular mass polypeptide 7 (LMP7). Dual targeting of these subunits is particularly advantageous in hematologic malignancies, where immunoproteasome upregulation is common. Preclinical studies revealed that oprozomib inhibits CT-L activity with half-maximal inhibitory concentrations (IC50) of 36 nM for PSMB5 and 82 nM for LMP7, demonstrating comparable potency to carfilzomib.

Table 1: Comparative Profiles of Select Proteasome Inhibitors

| Agent | Class | Target Subunits | Administration | Development Stage |

|---|---|---|---|---|

| Bortezomib | Boronic acid | β5 (PSMB5) | Intravenous | FDA-approved |

| Carfilzomib | Epoxyketone | β5 (PSMB5) | Intravenous | FDA-approved |

| Oprozomib | Epoxyketone | β5 (PSMB5), LMP7 | Oral | Phase I/II |

Rationale for Developing Orally Bioavailable Epoxyketone Analogues

The transition from intravenous to oral proteasome inhibitors addresses critical challenges in long-term disease management, including patient convenience, reduced hospitalization costs, and the feasibility of combination therapies. Oprozomib’s oral bioavailability, exceeding 20% in preclinical models, stems from its tripeptide structure optimized for gastrointestinal absorption. Pharmacokinetic studies in rodents and dogs demonstrated rapid systemic exposure, with maximal proteasome inhibition occurring within 15 minutes of administration.

Preclinical Efficacy and Mechanistic Insights

In vitro, oprozomib induced apoptosis in multiple myeloma cell lines at nanomolar concentrations (IC50 range: 2.4–20 nM), accompanied by poly-ADP ribose polymerase (PARP) cleavage and caspase activation. Synergistic effects were observed when combined with histone deacetylase inhibitors or immunomodulatory agents, suggesting a role in multidrug regimens. Xenograft models of multiple myeloma and non-Hodgkin’s lymphoma further validated its antitumor activity, with tumor regression comparable to carfilzomib at tolerated doses.

Table 2: Key Chemical and Pharmacodynamic Properties of Oprozomib

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C25H32N4O7S | |

| Molecular Weight | 532.6092 g/mol | |

| IC50 (PSMB5) | 36 nM | |

| IC50 (LMP7) | 82 nM | |

| Oral Bioavailability | >20% (preclinical models) |

Eigenschaften

Molekularformel |

C25H32N4O7S |

|---|---|

Molekulargewicht |

532.6 g/mol |

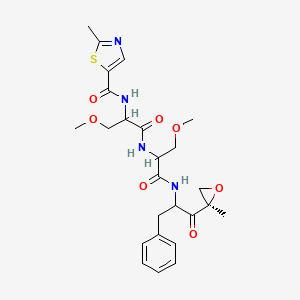

IUPAC-Name |

N-[3-methoxy-1-[[3-methoxy-1-[[1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C25H32N4O7S/c1-15-26-11-20(37-15)24(33)29-19(13-35-4)23(32)28-18(12-34-3)22(31)27-17(21(30)25(2)14-36-25)10-16-8-6-5-7-9-16/h5-9,11,17-19H,10,12-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t17?,18?,19?,25-/m1/s1 |

InChI-Schlüssel |

SWZXEVABPLUDIO-OLJAAXSCSA-N |

Isomerische SMILES |

CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)[C@]3(CO3)C |

Kanonische SMILES |

CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Peptide Backbone Assembly

The tripeptide core is synthesized using O-benzyl-5-chloro-salicylic acid (IX) as a starting material. The process involves:

- Amidation : Coupling IX with methylester amino acid hydrochloride using carbodiimides (e.g., DCC, EDCI) and bases (e.g., DMAP, TEA).

- Deprotection : Hydrolysis of methyl esters under basic conditions (e.g., NaOH) to yield carboxylic acid intermediates.

- Repetition : Sequential amidation and deprotection steps to extend the peptide chain.

Example Reaction Sequence :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | DCC, DMAP | Form amide bond |

| 2 | NaOH | Remove methyl ester |

| 3 | EDCI, TEA | Extend peptide chain |

Epoxyketone Installation

The final step involves oxidation of an aldehyde intermediate to form the epoxyketone group. This is achieved via Swern oxidation or analogous methods, ensuring stereochemical control.

Optimization of Reaction Conditions

Reagent Selection for Enantiomeric Excess

Racemization during peptide coupling was mitigated by optimizing carbodiimide and base combinations:

| Carbodiimide | Base | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|

| DCC | DMAP | 40:60 (R/S) | Low |

| EDCI·HCl | TEA | 90:10 (R/S) | High |

| EDCI·HCl | DIPEA | 92:8 (R/S) | High |

Key Findings :

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DCM) and controlled temperatures (0–25°C) minimized side reactions during coupling steps.

Structural Confirmation and Purity Analysis

Analytical Techniques

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₃₂N₄O₇S |

| Molecular Weight | 532.61 g/mol |

| CAS Number | 935888-69-0 |

| Solubility | DMSO (20 mg/mL), DMF (10 mg/mL) |

Challenges and Solutions

Racemization Mitigation

Analyse Chemischer Reaktionen

ONX 0912 undergoes several types of chemical reactions, primarily focusing on its interaction with the proteasome. The compound inhibits the chymotrypsin-like activity of the 20S proteasome subunits β5 and LMP7 with IC50 values of 36 and 82 nM, respectively . The major products formed from these reactions include the inhibition of proteasome activity, leading to the accumulation of proteins that induce apoptosis in cancer cells .

Wissenschaftliche Forschungsanwendungen

ONX-0912, also known as oprozomib, is an orally bioavailable proteasome inhibitor . It inhibits the chymotrypsin-like (CT-L) activity of the proteasome, which can induce autophagy and apoptosis in cancer cells . Research has explored ONX-0912's potential in treating multiple myeloma (MM) and other solid tumor malignancies .

Scientific Research Applications

Preclinical Studies: ONX-0912 has demonstrated antitumor activity in preclinical models, particularly in myeloma and lymphoma xenografts . Studies have shown that ONX-0912 can promote cell death in myeloma cells, even in patients who have relapsed after treatment with bortezomib, dexamethasone, or lenalidomide .

Multiple Myeloma (MM): In vitro, ONX-0912 induces a significant decrease in the viability of human MM cell lines . It also increases cell death in tumor cells from MM patients, including those refractory to bortezomib or lenalidomide and dexamethasone therapies . In vivo studies using human MM xenograft mouse models have shown that ONX-0912 inhibits tumor growth and prolongs survival. It can also enhance the anti-MM activity of bortezomib, lenalidomide, dexamethasone, or pan-histone deacetylase inhibitors . Immunostaining of MM tumors from ONX-0912-treated mice showed growth inhibition, apoptosis, and a decrease in associated angiogenesis .

Head and Neck Squamous Cell Carcinoma (HNSCC): ONX-0912 has been found to potently induce apoptosis in HNSCC cell lines by upregulating proapoptotic Bik . It also induces autophagy, which serves a prosurvival role in these cells. In vivo, oral administration of ONX-0912 inhibited the growth of HNSCC xenograft tumors in a dose-dependent manner .

Comparison with Other Proteasome Inhibitors: ONX-0912 is an orally bioavailable derivative of carfilzomib . While carfilzomib and bortezomib require intravenous or subcutaneous administration, ONX-0912 can be delivered orally . Studies have shown that ONX-0912 is somewhat less potent than carfilzomib at inhibiting the CT-L activity of the proteasome .

FV-162 A study comparing ONX-0912 to FV-162, a novel orally bioavailable proteasome inhibitor, found that FV-162 displayed greater than three-fold higher oral bioavailability and a six-fold increase in drug exposure relative to ONX-0912 in mice . FV-162 also demonstrated a favorable safety profile in mice, with no evidence of toxicity or loss of body weight, whereas daily dosing of ONX-0912 resulted in loss of body weight .

Tables

Wirkmechanismus

ONX 0912 exerts its effects by selectively inhibiting the chymotrypsin-like activity of the proteasome. This inhibition leads to the accumulation of ubiquitinated proteins, which triggers apoptosis in cancer cells . The molecular targets of ONX 0912 include the β5 subunit of the constitutive proteasome and the LMP7 subunit of the immunoproteasome . The pathways involved in its mechanism of action include the activation of caspase-3, caspase-8, and caspase-9, as well as the inhibition of angiogenesis and cell migration .

Vergleich Mit ähnlichen Verbindungen

Structural and Mechanistic Differences

Table 1: Key Features of Proteasome Inhibitors

Efficacy and Resistance Profiles

ONX 0912 vs. Carfilzomib :

Both are epoxyketones with irreversible binding to β5, but ONX 0912’s oral bioavailability distinguishes it . In head and neck cancer models, both compounds inhibit tumor growth synergistically with Mcl-1 suppression or autophagy inhibition . However, carfilzomib’s IV administration limits convenience, while ONX 0912 achieves comparable efficacy orally at lower doses .ONX 0912 vs. Bortezomib :

Bortezomib’s reversible binding and off-target serine protease activity contribute to neuropathy and resistance . ONX 0912’s irreversible inhibition and oral route reduce off-target toxicity and improve dosing flexibility. Preclinical studies show ONX 0912 overcomes bortezomib resistance in MM cells , though cross-resistance may occur in tumors with PSMB5 mutations .- ONX 0912 vs. Marizomib: Marizomib (NPI-0052) broadly inhibits β1, β2, and β5 subunits, offering unique activity in central nervous system tumors . However, its IV requirement and non-oral bioavailability contrast with ONX 0912’s convenience.

Clinical Trial Data

Table 2: Clinical Development Highlights

Research Findings and Synergies

- Overcoming Resistance : ONX 0912 and carfilzomib show activity in bortezomib-resistant MM models, likely due to irreversible proteasome binding and distinct apoptotic signaling .

- Combination Therapies: ONX 0912 + dexamethasone enhances apoptosis in MM . Carfilzomib + HDAC inhibitors (e.g., vorinostat) synergize in lymphoma models . Suppression of Mcl-1 or autophagy augments ONX 0912’s anti-tumor effects in head and neck cancer .

Toxicity and Selectivity

Biologische Aktivität

ONX 0912, also known as Oprozomib, is an orally bioavailable proteasome inhibitor that has shown promising biological activity in various preclinical and clinical studies, particularly in the treatment of multiple myeloma (MM). This article details its biological activity, including mechanisms of action, efficacy in clinical settings, and relevant case studies.

ONX 0912 functions by irreversibly inhibiting the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins, ultimately promoting apoptosis in cancer cells. The compound is structurally related to carfilzomib but offers the advantage of oral bioavailability, making it more convenient for patient administration.

In Vitro Studies

In vitro studies have demonstrated that ONX 0912 effectively induces cell death in multiple myeloma cell lines. For instance, treatment with ONX 0912 resulted in significant reductions in cell viability across various MM cell lines, including MM.1S and RPMI-8226. The half-maximal inhibitory concentration (IC50) values for ONX 0912 were comparable to those of carfilzomib, indicating its potent anti-myeloma activity.

Table 1: IC50 Values for ONX 0912 and Carfilzomib

| Cell Line | ONX 0912 IC50 (nM) | Carfilzomib IC50 (nM) |

|---|---|---|

| MM.1S | 3 | 5 |

| RPMI-8226 | 4 | 6 |

| MM.1R | 5 | 7 |

In Vivo Studies

Animal model studies have further corroborated the efficacy of ONX 0912. In xenograft models of human MM, ONX 0912 administration resulted in significant tumor growth inhibition and prolonged survival compared to control groups. Immunohistochemical analyses revealed increased apoptosis and reduced angiogenesis in tumors treated with ONX 0912.

Key Findings from In Vivo Studies

- Tumor Growth Inhibition : Significant reduction in tumor volume was observed.

- Survival Rates : Mice treated with ONX 0912 exhibited improved survival rates compared to those receiving vehicle treatment.

- Mechanistic Insights : Enhanced apoptosis was confirmed through increased levels of cleaved PARP and caspase-3.

Clinical Efficacy

Clinical trials have evaluated the safety and efficacy of ONX 0912 in patients with relapsed or refractory multiple myeloma. A notable study reported an overall response rate (ORR) of 91% , with a very good partial response (VGPR) rate of 59% among treated patients. The median number of treatment cycles was four, indicating a rapid onset of response.

Table 2: Clinical Trial Outcomes

| Parameter | Value |

|---|---|

| Overall Response Rate (ORR) | 91% |

| Very Good Partial Response (VGPR) | 59% |

| Median Treatment Cycles | 4 |

| Progression-Free Survival (PFS) at 2 years | 76% |

| Overall Survival (OS) at 2 years | 96% |

Case Studies

Several case studies have documented the clinical application of ONX 0912 in patients who were refractory to standard therapies like bortezomib or lenalidomide. One such case involved a patient with advanced MM who had previously failed multiple lines of therapy. Following treatment with ONX 0912, the patient achieved a partial response, demonstrating the compound's potential as a salvage therapy.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action for Onx 0912 and PR-047 in proteasome inhibition studies?

- Methodological Answer : Conduct in vitro enzymatic assays (e.g., fluorogenic substrate-based proteasome activity assays) to quantify inhibition rates. Compare IC50 values between Onx 0912 and PR-047 using dose-response curves. Validate specificity via competitive binding assays with known proteasome inhibitors. Reference structural studies (e.g., X-ray crystallography) to map binding sites .

Q. How should researchers design initial dose-response experiments for Onx 0912 to establish efficacy thresholds?

- Methodological Answer : Use logarithmic concentration ranges (e.g., 1 nM–10 µM) in cell viability assays (MTT or ATP-based luminescence). Incorporate negative controls (vehicle-only) and positive controls (e.g., bortezomib). Analyze dose-response data with nonlinear regression models (e.g., GraphPad Prism) to calculate EC50/IC50. Ensure triplicate biological replicates for statistical robustness .

Q. What criteria determine the selection of cell lines or animal models for studying PR-047’s pharmacokinetics?

- Methodological Answer : Prioritize models with high proteasome expression (e.g., multiple myeloma cell lines like RPMI-8226). For in vivo studies, use immunocompromised mice (e.g., NSG) xenografted with human cancer cells. Monitor plasma stability and tissue distribution via LC-MS/MS. Validate using pharmacodynamic markers (e.g., ubiquitinated protein accumulation) .

Advanced Research Questions

Q. What strategies can resolve contradictory data between in vitro and in vivo efficacy of PR-047?

- Methodological Answer : Cross-validate using ex vivo proteasome activity assays from treated tissues. Assess bioavailability limitations (e.g., plasma protein binding, metabolic clearance) via ADME studies. Use genetic knockdown models (e.g., siRNA) to isolate off-target effects. Apply Bayesian statistical frameworks to reconcile discrepancies .

Q. How can researchers optimize combinatorial therapies using Onx 0912 and PR-047 while assessing synergistic effects?

- Methodological Answer : Employ the Chou-Talalay combination index method with fixed-ratio dosing. Generate isobolograms to classify synergy/additivity/antagonism. Use transcriptomic profiling (RNA-seq) to identify overlapping vs. unique pathway modulations. Control for cytotoxicity confounding factors via caspase-3/7 activation assays .

Q. What experimental approaches validate the specificity of Onx 0912 in heterogeneous tumor microenvironments?

- Methodological Answer : Utilize 3D tumor spheroid models to mimic microenvironment complexity. Perform single-cell RNA sequencing to track proteasome subunit expression variability. Integrate spatial proteomics (e.g., Imaging Mass Cytometry) to map drug penetration gradients. Compare results with isoform-selective proteasome inhibitors .

Data Contradiction and Synthesis

Q. How should conflicting results in proteasome inhibition kinetics between Onx 0912 and PR-047 be analyzed?

- Methodological Answer : Apply enzyme kinetics models (e.g., Michaelis-Menten with non-linear mixed effects) to compare inhibition constants (Ki, Kcat). Use molecular dynamics simulations to assess binding stability differences. Reconcile discrepancies by testing under standardized buffer conditions (pH, ionic strength) and correcting for assay interference (e.g., fluorescence quenching) .

Guidelines for Rigorous Question Formulation

- Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) for clinical relevance .

- Evaluate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Avoid ambiguous terms (e.g., "study mechanisms") by specifying molecular targets (e.g., "β5 subunit of 20S proteasome") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.